molecular formula C22H12N4O B1220710 4-(4-Quinoxalin-2-ylphenoxy)benzene-1,2-dicarbonitrile

4-(4-Quinoxalin-2-ylphenoxy)benzene-1,2-dicarbonitrile

Cat. No.: B1220710
M. Wt: 348.4 g/mol
InChI Key: IAIXMAGERSFZMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Quinoxalin-2-ylphenoxy)benzene-1,2-dicarbonitrile is a complex organic compound known for its unique structural properties. It contains multiple aromatic rings and nitrile groups, making it a subject of interest in various fields of scientific research .

Scientific Research Applications

4-(4-Quinoxalin-2-ylphenoxy)benzene-1,2-dicarbonitrile has a wide range of applications in scientific research:

Preparation Methods

The synthesis of 4-(4-Quinoxalin-2-ylphenoxy)benzene-1,2-dicarbonitrile typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

4-(4-Quinoxalin-2-ylphenoxy)benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.

Mechanism of Action

The mechanism of action of 4-(4-Quinoxalin-2-ylphenoxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-(4-Quinoxalin-2-ylphenoxy)benzene-1,2-dicarbonitrile can be compared with other similar compounds, such as:

This compound’s unique combination of aromatic rings and nitrile groups sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C22H12N4O

Molecular Weight

348.4 g/mol

IUPAC Name

4-(4-quinoxalin-2-ylphenoxy)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C22H12N4O/c23-12-16-7-10-19(11-17(16)13-24)27-18-8-5-15(6-9-18)22-14-25-20-3-1-2-4-21(20)26-22/h1-11,14H

InChI Key

IAIXMAGERSFZMA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OC4=CC(=C(C=C4)C#N)C#N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OC4=CC(=C(C=C4)C#N)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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